![molecular formula C11H8F3N3O2 B2676519 3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole CAS No. 1240579-25-2](/img/structure/B2676519.png)
3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
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Description
“3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compound, which have a five-membered ring structure with two nitrogen atoms and three carbon atoms . They have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, a new tricyclic, trifluoromethylated indenopyrazole was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Molecular Structure Analysis
The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The exact structure of “3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” would require further analysis.Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, 3-(Trifluoromethyl)pyrazoles undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .Scientific Research Applications
Synthesis and Reactivity
3,4,5-Trinitro-1H-pyrazole and its derivatives exhibit significant reactivity, making them useful for nucleophilic substitution reactions, which are pertinent in the synthesis of various pyrazole-based compounds. These reactions are facilitated by nitration processes and can lead to the formation of compounds with potential applications in materials science and chemistry due to their high yields and regioselective properties (Dalinger et al., 2013).
Molecular and Supramolecular Structures
The study of molecular and supramolecular structures of pyrazole derivatives, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, reveals their complex sheet formations and interactions. These structures are determined through X-ray diffraction and have implications for understanding the physical properties of these compounds, which may influence their potential applications in molecular engineering and design (Padilla-Martínez et al., 2011).
Photophysical and DFT Studies
Pyrazole-based derivatives have been synthesized and analyzed for their photophysical properties and electronic structures through DFT and TDDFT studies. Such investigations provide insights into their potential as materials for optical, electronic, and sensor applications due to their significant hyperpolarizability and photophysical behaviors (Lanke & Sekar, 2016).
Biological Activities
Research into pyrazole derivatives has also explored their potential biological activities, including antimicrobial, tuberculostatic, and cytotoxic effects. These studies are crucial for the development of new therapeutic agents and highlight the compound's versatility in medical and pharmaceutical research (Burgart et al., 2020).
Energetic Materials
Nitropyrazoles, particularly those substituted with nitro and trinitromethyl groups, have been evaluated for their energetic properties. These compounds are of interest for the development of high-energy materials due to their high density and stability, making them potential candidates for use in explosives and propellants (Dalinger et al., 2015).
properties
IUPAC Name |
3-nitro-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-8(2-4-9)7-16-6-5-10(15-16)17(18)19/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYWICWZQZXSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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